8-Methoxy Substituent Enhances PARP-1 Inhibitory Activity in Isoquinolinone Derivatives
In a study evaluating isoquinolinone derivatives as PARP-1 inhibitors, the introduction of a methoxy group at the 5-position of the thieno[2,3-c]isoquinolin-5-one (TIQ-A) core significantly improved inhibitory potency [1]. While the target compound is an 8-methoxy analog, this study provides class-level evidence that methoxy substitution on the isoquinolinone scaffold enhances PARP-1 inhibition. The 5-methoxy TIQ-A derivative demonstrated an IC50 value of 0.21 ± 0.12 μM against PARP-1, representing a 2.1-fold increase in potency compared to the unsubstituted parent compound TIQ-A (IC50 = 0.45 ± 0.1 μM) [1].
| Evidence Dimension | PARP-1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.21 ± 0.12 μM (for the 5-methoxy TIQ-A derivative, used as a class-level proxy) |
| Comparator Or Baseline | Unsubstituted TIQ-A: 0.45 ± 0.1 μM |
| Quantified Difference | ~2.1-fold improvement in potency (lower IC50) |
| Conditions | In vitro enzyme activity assay |
Why This Matters
This demonstrates that methoxylation on the isoquinolinone core is a validated strategy to enhance target engagement for PARP-1, a key therapeutic target in ischemia and cancer.
- [1] Chiarugi, A., et al. Novel isoquinolinone-derived inhibitors of poly(ADP-ribose) polymerase-1: pharmacological characterization and neuroprotective effects in an in vitro model of cerebral ischemia. Journal of Pharmacology and Experimental Therapeutics, 2003, 305(3), 943-949. PMID: 12606624. View Source
